molecular formula C7H10N2O2S B2865530 Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate CAS No. 446275-88-3

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B2865530
CAS No.: 446275-88-3
M. Wt: 186.23
InChI Key: QEDSFJZQKJPAKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It is known that thiadiazole derivatives can exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.

Result of Action

Thiadiazole derivatives are known to have various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of isopropylamine with carbon disulfide and methyl chloroformate under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Properties

IUPAC Name

methyl 4-propan-2-ylthiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)5-6(7(10)11-3)12-9-8-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDSFJZQKJPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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